

# Crelosidenib (LY3410738): A Technical Guide for Researchers in Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Crelosidenib |           |
| Cat. No.:            | B10856147    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational new drug **Crelosidenib** (LY3410738), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2), for the treatment of cholangiocarcinoma (CCA). This document details the mechanism of action, preclinical data, and available clinical trial results, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.

#### **Core Mechanism of Action**

**Crelosidenib** is an orally available small molecule that selectively inhibits mutant forms of IDH1 and IDH2 enzymes.[1] In normal physiology, wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). However, specific mutations in the IDH1 and IDH2 genes, commonly found in a subset of cholangiocarcinomas, lead to a neomorphic enzymatic activity. This results in the conversion of  $\alpha$ -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2]

High levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. **Crelosidenib** covalently binds to the mutant IDH1/2 enzymes, inhibiting the production of 2-HG.[3] This reduction in 2-HG levels is believed to restore normal cellular differentiation and inhibit tumor growth.





Click to download full resolution via product page

Figure 1: Crelosidenib's mechanism of action in IDH-mutant cancer.

#### **Preclinical Data**

**Crelosidenib** has demonstrated potent and selective inhibition of mutant IDH1 and IDH2 enzymes in preclinical studies.

## In Vitro Enzyme Inhibition



The half-maximal inhibitory concentrations (IC50) of **Crelosidenib** against various mutant IDH enzymes are summarized in the table below.

| Mutant Enzyme             | IC50 (nM)  |
|---------------------------|------------|
| IDH1 R132H                | 6.27[4][5] |
| IDH1 R132C                | 3.71       |
| IDH2 R140Q                | 36.9       |
| IDH2 R172K                | 11.5       |
| HT1080 cells (IDH1 R132C) | 1.28       |

Table 1: In Vitro Inhibitory Activity of Crelosidenib

#### In Vivo Inhibition of 2-HG

In a xenograft mouse model with an IDH1 mutation, oral administration of **Crelosidenib** led to a dose-dependent inhibition of 2-hydroxyglutarate.

#### **Experimental Protocols**

In Vitro Enzyme Inhibition Assay (Representative Protocol):

- Enzyme Preparation: Recombinant human mutant IDH1 (R132H, R132C) and IDH2 (R140Q, R172K) enzymes are expressed and purified.
- Reaction Mixture: The assay is performed in a reaction buffer containing the respective mutant IDH enzyme, α-ketoglutarate, and NADPH.
- Inhibitor Addition: **Crelosidenib** is serially diluted and added to the reaction mixture.
- Incubation: The reaction is initiated by the addition of isocitrate and incubated at a controlled temperature.
- Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.







 IC50 Calculation: The IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

In Vivo Xenograft Study (Representative Protocol):

- Cell Line: A human cancer cell line with a known IDH1 mutation (e.g., HT1080 fibrosarcoma)
  is used.
- Animal Model: Immunocompromised mice (e.g., nude mice) are used.
- Tumor Implantation: The cancer cells are subcutaneously injected into the flanks of the mice.
- Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control or **Crelosidenib** orally at various dose levels.
- Tumor and Plasma Collection: At specified time points, tumor tissue and plasma samples are collected.
- 2-HG Measurement: The levels of 2-HG in the collected samples are quantified using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The percentage of 2-HG inhibition is calculated relative to the vehicle-treated control group.





Click to download full resolution via product page

Figure 2: Workflow of preclinical evaluation for Crelosidenib.

## **Clinical Development in Cholangiocarcinoma**

**Crelosidenib** is being evaluated in a Phase 1 clinical trial (NCT04521686) for patients with advanced solid tumors harboring IDH1 or IDH2 mutations, including cholangiocarcinoma.

### Study Design (NCT04521686)

This is an open-label, multicenter, Phase 1 study with dose-escalation and dose-expansion cohorts. The primary objectives are to assess the safety, tolerability, and determine the



recommended Phase 2 dose (RP2D) of **Crelosidenib**. Secondary objectives include evaluating the preliminary anti-tumor activity.

The study includes cohorts for **Crelosidenib** monotherapy and in combination with other agents, such as cisplatin-gemcitabine (CISGEM) for newly diagnosed IDH-mutant cholangiocarcinoma and durvalumab for relapsed/refractory cases.



Click to download full resolution via product page



Figure 3: High-level workflow of the NCT04521686 clinical trial.

### **Clinical Efficacy Data**

The final results from the first-in-human Phase 1 study of Crelosidenib have been reported.

| Patient Population                                                        | Overall Response Rate<br>(ORR) | Disease Control Rate<br>(DCR) |
|---------------------------------------------------------------------------|--------------------------------|-------------------------------|
| Relapsed/Refractory IDH1/2-<br>mutant Cholangiocarcinoma<br>(Monotherapy) | 5.2%                           | 56.9%                         |

Table 2: Crelosidenib Monotherapy Efficacy in Relapsed/Refractory Cholangiocarcinoma

| Treatment Arm                                                         | Overall Response<br>Rate (ORR) | Median Duration of Response (DoR) | Median<br>Progression-Free<br>Survival (PFS) |
|-----------------------------------------------------------------------|--------------------------------|-----------------------------------|----------------------------------------------|
| Crelosidenib + Cisplatin-Gemcitabine (Newly Diagnosed IDH-mutant CCA) | 42.1%                          | 8.1 months                        | 10.2 months                                  |

Table 3: **Crelosidenib** in Combination with Cisplatin-Gemcitabine in Newly Diagnosed Cholangiocarcinoma

#### Conclusion

**Crelosidenib** is a promising investigational agent for the treatment of cholangiocarcinoma harboring IDH1 or IDH2 mutations. Its potent and selective inhibition of the mutant enzymes leads to a reduction in the oncometabolite 2-HG, with the potential to restore normal cellular processes. Early clinical data suggests that **Crelosidenib** has a manageable safety profile and demonstrates anti-tumor activity, both as a monotherapy in the relapsed/refractory setting and more notably in combination with standard chemotherapy for newly diagnosed patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **Crelosidenib** in this patient population.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Crelosidenib Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Crelosidenib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Crelosidenib (LY3410738): A Technical Guide for Researchers in Cholangiocarcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856147#investigational-new-drug-crelosidenib-for-cholangiocarcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com